molecular formula C14H24N2O6 B13890056 Oxalic acid;1-oxaspiro[3.3]heptan-3-amine

Oxalic acid;1-oxaspiro[3.3]heptan-3-amine

Cat. No.: B13890056
M. Wt: 316.35 g/mol
InChI Key: NWGYKSMXRQNZSJ-UHFFFAOYSA-N
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Description

Oxalic acid (C₂H₂O₄) is a dicarboxylic acid widely distributed in plants and fungi, acting as a chelator, pH regulator, and metabolic intermediate . It is industrially significant in metal leaching, textile processing, and as a reducing agent .

1-Oxaspiro[3.3]heptan-3-amine (C₆H₁₁NO) is a spirocyclic compound featuring a six-membered ring system with an oxygen atom and an amine group. Its unique spiro architecture confers rigidity and stereochemical complexity, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C14H24N2O6

Molecular Weight

316.35 g/mol

IUPAC Name

oxalic acid;1-oxaspiro[3.3]heptan-3-amine

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*7-5-4-8-6(5)2-1-3-6;3-1(4)2(5)6/h2*5H,1-4,7H2;(H,3,4)(H,5,6)

InChI Key

NWGYKSMXRQNZSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CO2)N.C1CC2(C1)C(CO2)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-oxaspiro[3.3]heptan-3-amine typically involves multiple steps. One common method starts with commercially available 3-oxocyclobutane-1-carboxylic acid. This compound undergoes a series of reactions, including cyclization and amination, to form the spirocyclic structure . The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process may include the use of specialized equipment for sonication and filtration to ensure high yields and purity. The scalability of the process can be challenging, particularly in the removal of magnesium salts formed during the deprotection step .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-oxaspiro[3.3]heptan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Oxalic acid;1-oxaspiro[3.3]heptan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;1-oxaspiro[3.3]heptan-3-amine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs

Compound Structure/Functional Group Differences Key Properties/Applications References
1-Oxaspiro[3.4]octan-3-amine Larger spiro ring (3.4 vs. 3.3) Enhanced steric effects; potential drug scaffolds
2-Oxaspiro[3.3]heptane-6-carboxylic acid Carboxylic acid replaces amine group Metal chelation; polymer synthesis
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine Boc-protected amine Stabilized intermediate in peptide chemistry
3-Ethoxyspiro[3.3]heptan-1-amine Ethoxy substituent Altered solubility; modified reactivity

Analytical Techniques

Compound Preferred Method Sensitivity/Notes References
Oxalic acid HPLC-ECD with HILIC columns Detects ≤1 ppm; ideal for plant extracts
1-Oxaspiro[3.3]heptan-3-amine NMR, LC-MS Characterizes stereochemistry and purity

Biological Activity

Oxalic acid; 1-oxaspiro[3.3]heptan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of an oxalic acid moiety linked to a spirocyclic amine structure. The spirocyclic framework is known to enhance conformational rigidity and may improve solubility, making it a valuable scaffold in drug discovery.

Antioxidant Properties

Research indicates that compounds with spirocyclic structures often exhibit significant antioxidant activities. For instance, studies have shown that various derivatives of spirocyclic compounds can scavenge free radicals effectively, contributing to their potential therapeutic effects against oxidative stress-related diseases .

Cytotoxicity

The cytotoxic effects of oxalic acid derivatives have been documented in several studies. For example, the IC50 values for certain spirocyclic compounds against cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), were reported as 170.34 µg/mL and 132.31 µg/mL, respectively . This suggests that modifications in the spirocyclic structure can lead to enhanced cytotoxicity against specific cancer types.

The mechanisms through which oxalic acid; 1-oxaspiro[3.3]heptan-3-amine exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various biological targets, including enzymes involved in oxidative stress and cell proliferation pathways.

Case Studies

  • Case Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of different oxalic acid derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited strong antioxidant activity with an IC50 value of 1.37 mg/mL .
  • Case Study on Cytotoxicity :
    • In vitro studies demonstrated that the introduction of the spirocyclic moiety significantly increased the selectivity and reduced off-target effects in human cell cultures when compared to traditional piperazine derivatives . This highlights the potential for developing more effective anticancer agents based on this scaffold.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µg/mL)Reference
AntioxidantDPPH Radical Scavenging1.37
CytotoxicityMDA-MB-231170.34
CytotoxicityHT-29132.31

Q & A

Q. How can oxalic acid be standardized as a primary solution for titration in analytical chemistry?

Oxalic acid is prepared as a primary standard by dissolving a precisely weighed crystalline dihydrate (C₂H₂O₄·2H₂O) in deionized water. The solution is standardized via permanganometric titration using potassium permanganate (KMnO₄) under acidic conditions. The reaction stoichiometry (5:2 ratio of oxalic acid to KMnO₄) is used to calculate molarity, accounting for temperature effects on reaction kinetics . Safety protocols, including gloves and eye protection, are mandatory due to oxalic acid’s skin/eye irritation risks .

Q. What analytical methods are recommended for quantifying oxalic acid in biological samples?

High-Performance Liquid Chromatography (HPLC) with a differential refractive index detector (RID) is widely used. The mobile phase typically combines potassium dihydrogen phosphate (pH 6.0) and acetonitrile (80:20 v/v) to separate oxalic acid from interferents. Sample preparation involves vigorous shaking and brief sonication to avoid degradation, with analysis completed within 20 minutes to ensure accuracy .

Q. How should researchers handle discrepancies in thermochemical data for oxalic acid?

Conflicting values, such as ΔfH°solid (e.g., -828.93 kJ/mol vs. -829.94 kJ/mol), arise from differing methodologies (e.g., combustion calorimetry vs. solution calorimetry). Researchers should cross-reference data from authoritative sources like NIST and apply Washburn corrections if needed. Consistency in experimental conditions (e.g., temperature, purity) is critical for valid comparisons .

Advanced Research Questions

Q. How can experimental design optimize oxalic acid production in fungal bioprocesses?

A Central Composite Design (CCD) with response surface methodology (RSM) is effective. For Sclerotium rolfsii Sr25, factors like pH, temperature, and nutrient concentration are varied, and oxalic acid yield is modeled using quadratic terms (βii) and interaction coefficients (βij). ANOVA validates the model, and non-significant terms (p ≥ 0.1) are excluded to refine predictions. Minitab 18 or similar software facilitates DOE execution .

Q. What mechanisms explain hematite dissolution in mixed oxalic-sulfuric acid systems?

Oxalic acid acts as a chelating agent, forming soluble Fe(III)-oxalate complexes, while sulfuric acid provides protons for mineral breakdown. Kinetic studies show dissolution rates depend on acid molar ratios (e.g., 1:1 to 1:3 oxalic:sulfuric) and temperature (25–75°C). Arrhenius plots reveal activation energies, distinguishing surface reaction-controlled (low Ea) vs. diffusion-controlled (high Ea) regimes .

Q. How do temperature variations during oxalic acid neutralization affect metal precipitation efficiency?

At 50°C vs. 75°C, neutralization of oxalic acid filtrates shows higher residual Al and U concentrations at elevated temperatures due to reduced precipitate stability. Analytical consistency is achieved by comparing filtrate data (e.g., ICP-MS for metals) with solids characterization (XRD/XPS). Contradictions in data (e.g., Fe precipitation >90% at both temperatures) are resolved by replicating tests under controlled O₂ levels to avoid oxidation artifacts .

Q. What advanced oxidation processes (AOPs) are effective for oxalic acid degradation in waste treatment?

Electrochemical oxidation (e.g., boron-doped diamond electrodes) and UV/H₂O₂ systems generate hydroxyl radicals (·OH) that mineralize oxalic acid to CO₂. Process efficiency is monitored via TOC removal rates, with kinetic models (pseudo-first-order) fitted to experimental data. AOPs outperform traditional methods like Fenton’s reagent in low-iron waste matrices .

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